molecular formula C10H9BrO2 B2821371 6-Bromo-7-methylchroman-4-one CAS No. 173381-62-9

6-Bromo-7-methylchroman-4-one

Cat. No. B2821371
CAS RN: 173381-62-9
M. Wt: 241.084
InChI Key: ZQVBOJVMMUTCCT-UHFFFAOYSA-N
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Description

6-Bromo-7-methylchroman-4-one is a chemical compound with the molecular formula C10H9BrO2 . It is a solid substance at room temperature . The compound is part of the chromanone family, which is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Molecular Structure Analysis

The molecular structure of 6-Bromo-7-methylchroman-4-one is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond in chromanone makes a minor difference from chromone and is associated with diverse biological activities .


Physical And Chemical Properties Analysis

6-Bromo-7-methylchroman-4-one is a solid substance at room temperature . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Medicinal Chemistry

“6-Bromo-7-methylchroman-4-one” is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities due to the absence of a double bond between C-2 and C-3 .

Pharmacological Activities

Chromanone analogs, including “6-Bromo-7-methylchroman-4-one”, exhibit a wide range of pharmacological activities. These include anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

Alzheimer’s Disease Research

In vitro studies have revealed that certain derivatives of “6-Bromo-7-methylchroman-4-one” exhibited high binding affinities to Aβ plaques, which are associated with Alzheimer’s disease .

Chemical Synthesis

Despite its wide range of applications, the chemical synthesis of “6-Bromo-7-methylchroman-4-one” often results in poor yield. Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Drug Designing and Development

Considering the versatility of chromanone, “6-Bromo-7-methylchroman-4-one” can be used as a template in drug designing and development .

Simulation Visualizations

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using information and documents regarding "6-Bromo-7-methylchroman-4-one" .

Future Directions

The future directions for the study of 6-Bromo-7-methylchroman-4-one and other chromanone derivatives include the development of more effective and cost-effective methods for their synthesis . There is also a need for further studies to fully understand their biological activities and mechanisms of action . The development of safer and more sustainable methods for the bromination of organic molecules, including chromanone derivatives, is another important area of future research .

properties

IUPAC Name

6-bromo-7-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVBOJVMMUTCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methylchroman-4-one

CAS RN

173381-62-9
Record name 6-bromo-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one
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